Wild-Type Androgen Receptor (AR) Antagonist Potency: IC50 Comparison in LNCaP-Derived Cellular Assays
In a human LNCaP cell-based transcriptional activation assay employing an ARE-luciferase reporter system, Faznolutamide exhibited an IC50 of 302 nM for wild-type AR [1]. Under comparable assay conditions using LNCaP cells, enzalutamide demonstrates a markedly lower IC50 of 36 nM [2], while apalutamide reports an IC50 of 16 nM [3]. Darolutamide, tested in a HEK293 cell-based transcriptional activation system, exhibits an IC50 of 26 nM for human wild-type AR . Faznolutamide is therefore approximately 8.4-fold less potent than enzalutamide and approximately 11.6-fold less potent than darolutamide in these respective wild-type AR antagonism assays.
| Evidence Dimension | IC50 for wild-type AR-mediated transcriptional activation |
|---|---|
| Target Compound Data | 302 nM (IC50) |
| Comparator Or Baseline | Enzalutamide: 36 nM; Apalutamide: 16 nM; Darolutamide: 26 nM |
| Quantified Difference | Faznolutamide is 8.4x less potent than enzalutamide (302 vs. 36 nM); 11.6x less potent than darolutamide (302 vs. 26 nM); 18.9x less potent than apalutamide (302 vs. 16 nM). |
| Conditions | Faznolutamide: LNCaP cells, ARE-LUC reporter, 20-24 hr incubation [1]. Enzalutamide: LNCaP prostate cells [2]. Apalutamide: LNCaP cells [3]. Darolutamide: HEK293 cells co-transfected with GRE-LUC . |
Why This Matters
This lower potency against wild-type AR may be offset by distinct mutant activity profiles and reduced off-target liabilities, making Faznolutamide suitable for research applications where ultra-high wild-type potency is not the primary selection criterion.
- [1] BindingDB. (n.d.). BDBM50570255 CHEMBL4869652: Antagonist activity at AR wild-type (unknown origin) transfected in human LNCAP cells cotransfected with ARE-LUC. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50570255 View Source
- [2] TargetMol. (n.d.). Enzalutamide (MDV3100) product page: IC50 36 nM in LNCaP cells. Retrieved from https://www.targetmol.cn/compound/Enzalutamide View Source
- [3] Clegg, N. J., et al. (2012). ARN-509: a novel antiandrogen for prostate cancer treatment. Cancer Research, 72(6), 1494-1503. DOI: 10.1158/0008-5472.CAN-11-3948. Apalutamide IC50 = 16 nM. View Source
